molecular formula C23H16O6 B1678370 Pamoic acid CAS No. 130-85-8

Pamoic acid

Cat. No. B1678370
CAS RN: 130-85-8
M. Wt: 388.4 g/mol
InChI Key: WLJNZVDCPSBLRP-UHFFFAOYSA-N
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Description

Pamoic acid, also known as embonic acid, is a dicarboxylic acid that is functionally related to a 2-naphthoic acid . It is a conjugate acid of a pamoate (2-) and is considered a derivative of 2-Naphthoic acid .


Synthesis Analysis

Pamoic acid can be prepared by the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde . In a study, docking studies of pamoic acid, a 9 micromolar pol beta inhibitor, found that it binds in a single pocket at the surface of the 8 kDa domain of pol beta .


Molecular Structure Analysis

The molecular formula of Pamoic acid is C23H16O6 . It has a molecular weight of 388.4 g/mol . The IUPAC name for Pamoic acid is 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid .

Scientific Research Applications

Neuroprotection and Brain Disorders

Pamoic acid has been identified as a potent ligand for the G protein-Coupled Receptor 35 (GPR35), showing neuroprotective properties in a mouse model of stroke. Activation of GPR35 by pamoic acid resulted in reduced infarct size in a GPR35 dependent manner, highlighting its potential application in treating brain disorders, particularly stroke. This effect is associated with an increase in anti-inflammatory gene expression and energy utilization, suggesting a broad mechanism of action in neuroprotection (Sharmin et al., 2020).

GPR35 Activation and Pharmacological Implications

Pamoic acid has been found to be a potent activator of the orphan G protein-coupled receptor GPR35, which may contribute to the pharmacological actions of some agents prepared as pamoate salts. This discovery emphasizes the importance of considering the role of pamoic acid in formulations beyond its traditional use as an inactive constituent. The activation of GPR35 by pamoic acid has implications for understanding GPR35 signaling and identifying potential therapeutic uses of GPR35 (Neubig, 2010).

Supramolecular Chemistry and Coordination Polymers

Research has delved into the coordination chemistry of pamoic acid, revealing its significant function in managing resultant crystalline networks with secondary co-ligands. Pamoic acid's assembly with transition metal ions under specific conditions has led to the creation of various MnII, CuII, ZnII, and CdII complexes. This has implications for the engineering of unusual crystalline architectures in low-dimensional metal-pamoate complexes, indicating its versatility in supramolecular chemistry (Du et al., 2007).

Pharmaceutical Agent Assembly and Hydrogen-Bonding

Pamoic acid has been used to create distinct supramolecular complexes through assembly with other agents such as piperazine and 4,4'-bipyridyl. These complexes exhibit unique properties like triple-helix host arrays and cocrystals sustained by familiar carboxyl-pyridyl hydrogen-bonding synthons. This highlights pamoic acid's role in the formation of diverse and complex molecular structures, which could have implications for pharmaceutical applications (Du et al., 2009).

Safety And Hazards

Pamoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Pamoic acid has shown potential in various medical applications. For instance, it has been found to protect against cerebral ischemia by recruiting monocyte-derived macrophages . It also reduces inflammation in murine models of Pseudomonas aeruginosa pneumonia . These findings suggest that Pamoic acid could have potential future applications in the treatment of various conditions.

properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJNZVDCPSBLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59413-58-0 (di-lithium salt), 6640-22-8 (di-hydrochloride salt), 68226-93-7 (di-cesium salt), 68226-94-8 (di-rubidium salt), 68226-95-9 (di-potassium salt)
Record name Pamoic acid
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DSSTOX Substance ID

DTXSID9048984
Record name Pamoic acid
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Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pamoic acid

CAS RN

130-85-8
Record name Pamoic acid
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Record name Pamoic acid
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Record name PAMOIC ACID
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Record name 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-
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Record name Pamoic acid
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Record name 3,3'-dihydroxy-4,4'-methylenedi(2-naphthoic acid)
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Record name PAMOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
P Zhao, H Sharir, A Kapur, A Cowan, EB Geller… - Molecular …, 2010 - ASPET
… , we have found that pamoic acid is a potent GPR35 agonist. Pamoic acid is considered by the … Our results indicate that the unexpected biological functions of pamoic acid may yield …
Number of citations: 138 molpharm.aspetjournals.org
T Cao, Y Peng, T Liu, S Wang, J Dou, Y Li, C Zhou… - …, 2014 - pubs.rsc.org
… -1-yl)butane, H2datrz = 3,5-diamino-1,2,4-triazole, bix = 1,4-bis(imidazol-1-ylmethyl)benzene), have been synthesized through the reaction of zinc and cadmium salts with pamoic acid (…
Number of citations: 71 pubs.rsc.org
M Du, ZH Zhang, W Guo, XJ Fu - Crystal Growth and Design, 2009 - ACS Publications
… the production of salt, while that for pamoic acid and 4,4′-bipyridyl (pK a = … pamoic acid or pamoate-involved drugs. In summary, this work first demonstrates the potential of pamoic acid …
Number of citations: 87 pubs.acs.org
S Wang, R Yun, Y Peng, Q Zhang, J Lu… - Crystal growth & …, 2012 - ACS Publications
… On the basis of pamoic acid, five novel compounds have been synthesized through … In summary, our research demonstrates that the pamoic acid could act as a potential building block …
Number of citations: 71 pubs.acs.org
S Wang, Y Peng, X Wei, Q Zhang, D Wang, J Dou… - …, 2011 - pubs.rsc.org
… Reaction of Zn(NO 3 ) 2 ·6H 2 O, H 2 PA (4,4′-methylenebis[3-hydroxy-2-naphthalenecarboxylic acid], pamoic acid) and bix (1,4-bis(imidazol-1-ylmethyl)benzene) at different temperatures gave …
Number of citations: 67 pubs.rsc.org
N Mittapelly, R Rachumallu, G Pandey… - European Journal of …, 2016 - Elsevier
… In the present work, we prepared memantine–pamoic acid (MEM–PAM) salt by counter ion exchange in the aqueous phase to reduce the water solubility of MEM hydrochloride (native …
Number of citations: 32 www.sciencedirect.com
S Wang, R Ma, Z Chen, Y Li, T Cao, C Zhou… - Science China …, 2016 - Springer
… ) (PA=Pamoic acid, DMA=dimethylacetamide, DMF=N,N-dimethylformamide), have been synthesized by the reaction of Ln(NO3)3·6H2O with pamoic acid through layer diffusion method…
Number of citations: 33 link.springer.com
SA Gungor, I Sahin, O Gungor, SE Kariper… - Sensors and Actuators B …, 2018 - Elsevier
… In this study, four pamoic acid esters and a dibenzoxanthene derivative of pamoic acid ester were prepared and characterized by the analytical and spectroscopic methods Molecular …
Number of citations: 24 www.sciencedirect.com
H Fonge, SK Chitneni, J Lixin, K Vunckx… - Bioconjugate …, 2007 - ACS Publications
… For this reason, we have derivatized pamoic acid also via a hydrazine spacer with [N-(5-aminopentyl)pyridyl-2-yl-amino] methyl acetate (18), which is considered an ideal bifunctional …
Number of citations: 29 pubs.acs.org
MA Aziz, JP Kim, M Oyama - Gold Bulletin, 2014 - Springer
… In the present paper, we show that pamoic acid (PA; 4,4′-methylene-bis(3-hydroxy-2-naphthalene carboxylic acid); 1) can work as an effective capping and reducing reagent in the …
Number of citations: 30 link.springer.com

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